9,12-Octadecadien-1-ol, (9Z,12Z)-

Essential Fatty Acid Metabolism In Vivo Nutritional Studies Lipid Biochemistry

9,12-Octadecadien-1-ol, (9Z,12Z)- (CAS 1577-52-2), commonly referred to as linoleyl alcohol, is an 18-carbon primary fatty alcohol characterized by two cis double bonds at positions 9 and 12. It is structurally defined as (9Z,12Z)-octadeca-9,12-dien-1-ol with the molecular formula C18H34O and a molecular weight of 266.46 g/mol.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 1577-52-2
Cat. No. B224381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12-Octadecadien-1-ol, (9Z,12Z)-
CAS1577-52-2
Synonyms9,12-octadecadien-1-ol
linoleyl alcohol
linoleyl alcohol, (E,E)-isomer
linoleyl alcohol, (Z,Z)-isome
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCO
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3
InChIKeyJXNPEDYJTDQORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,12-Octadecadien-1-ol (9Z,12Z)-, CAS 1577-52-2: Structural Identity and Procurement Baseline


9,12-Octadecadien-1-ol, (9Z,12Z)- (CAS 1577-52-2), commonly referred to as linoleyl alcohol, is an 18-carbon primary fatty alcohol characterized by two cis double bonds at positions 9 and 12 [1]. It is structurally defined as (9Z,12Z)-octadeca-9,12-dien-1-ol with the molecular formula C18H34O and a molecular weight of 266.46 g/mol [1]. This compound belongs to the long-chain polyunsaturated fatty alcohol class and is formally recognized as a fatty alcohol 18:2 [2]. Its fundamental chemical identity distinguishes it from both saturated fatty alcohols and the corresponding carboxylic acid, linoleic acid, establishing the baseline for comparative evaluation in research and industrial applications [1].

Why 9,12-Octadecadien-1-ol (9Z,12Z)- Cannot Be Substituted by Common Analogs: A Functional and Structural Imperative


Substitution of 9,12-Octadecadien-1-ol, (9Z,12Z)- (CAS 1577-52-2) with chemically similar analogs—such as the carboxylic acid linoleic acid, saturated fatty alcohols, or hydrocarbon derivatives—is fundamentally untenable due to profound differences in biological activity, physical aggregation behavior, and safety profiles. Direct comparative studies demonstrate that the specific cis,cis-9,12-dien-1-ol structure is essential for conferring EFA-like activity in vivo, whereas its hydrocarbon analog induces toxicity [1]. Furthermore, the presence of the terminal hydroxyl group, rather than a carboxyl moiety, dictates distinct antibacterial potency and aggregation dynamics in non-aqueous systems [2] [3]. These quantitative, comparator-based distinctions necessitate the procurement of the exact (9Z,12Z)-isomer for reproducible and meaningful scientific outcomes.

Quantitative Differentiation of 9,12-Octadecadien-1-ol (9Z,12Z)-: Head-to-Head Comparator Evidence for Procurement Decisions


Essential Fatty Acid (EFA) Activity: Relief of EFA Deficiency Symptoms Compared to Inactive Hydrocarbon Analog

In an in vivo study on EFA-deficient male rats, only 9,12-Octadecadien-1-ol (linoleyl alcohol) relieved the symptoms of essential fatty acid deficiency, whereas its direct hydrocarbon analog, octadecadiene, did not. Instead, octadecadiene acted as a severe skin irritant and induced fatty livers, demonstrating that the terminal hydroxyl group is essential for beneficial bioactivity and that the hydrocarbon analog is toxic in this context [1].

Essential Fatty Acid Metabolism In Vivo Nutritional Studies Lipid Biochemistry

Antibacterial Potency: Differential Activity Against S. mutans vs. Inactive Linoleic Acid

9,12-Octadecadien-1-ol (linoleyl alcohol) demonstrated effective inhibition of Streptococcus mutans BHT bacterial growth at concentrations where its corresponding carboxylic acid, linoleic acid, showed no activity. Furthermore, saturated alcohols of similar chain length required significantly higher concentrations to achieve any inhibitory effect [1]. The alcohol functional group is therefore essential for antibacterial activity in this context.

Antimicrobial Agents Oral Microbiology Dental Caries Research

Aggregation Behavior: Influence of Double Bond Configuration on Critical Micelle Concentration (CMC)

A comparative study of six C18 fatty alcohols in non-aqueous systems (methanol) demonstrated that the degree of unsaturation and double bond configuration significantly impacts aggregation behavior. The critical micelle concentration (CMC) of 9,12-Octadecadien-1-ol (9Z,12Z-isomer) differs from that of its geometric isomer, elaidolinoleyl alcohol (9E,12E-isomer), and from monounsaturated analogs like oleyl alcohol (9Z-octadecen-1-ol) [1]. This indicates that the cis,cis-9,12-dien-1-ol structure has distinct self-assembly properties.

Amphiphile Aggregation Non-Aqueous Colloids Physical Chemistry of Lipids

Physical Property Differentiation: Lipophilicity (LogP) and Density vs. Monounsaturated and Saturated Analogs

9,12-Octadecadien-1-ol exhibits a calculated logP value of 5.06 to 6.31 [1], which is a measure of its lipophilicity. This value differs from the expected logP of its fully saturated analog, octadecan-1-ol (stearyl alcohol, logP ~7.5), and its monounsaturated analog, oleyl alcohol (logP ~6.5) [2]. The presence of two cis double bonds reduces lipophilicity compared to more saturated counterparts. Its reported density is 0.86 g/cm³ at 20-25°C .

Physicochemical Characterization Lipophilicity Formulation Science

Optimal Research and Industrial Applications for 9,12-Octadecadien-1-ol (9Z,12Z)- Based on Quantitative Differentiation


Essential Fatty Acid Metabolism and Deficiency Studies

Utilize 9,12-Octadecadien-1-ol as a functional alcohol analog of linoleic acid in in vivo models of EFA deficiency. Its proven ability to relieve deficiency symptoms, unlike its hydrocarbon analog octadecadiene which is toxic, makes it a critical tool for dissecting the role of the terminal hydroxyl group in EFA bioactivity and metabolic conversion [1].

Targeted Antimicrobial Agent Development for Gram-Positive Oral Pathogens

Employ 9,12-Octadecadien-1-ol as a lead compound or active ingredient in oral care formulations (e.g., mouthwashes, toothpaste) due to its specific inhibitory activity against Streptococcus mutans at low concentrations. Its efficacy, contrasted with the inactivity of linoleic acid, supports its use in preventing dental caries [2] [3].

Non-Aqueous Formulation Science and Microemulsion Design

Leverage the distinct aggregation behavior of 9,12-Octadecadien-1-ol in non-aqueous solvents to engineer microemulsions or novel amphiphilic systems. Its unique CMC profile, influenced by its cis,cis-9,12-diene structure, is critical for applications where self-assembly in low-dielectric media is required, such as in lubricants or specialized cleaning formulations [4].

Synthesis of Bioactive Esters for Weight Management

Use 9,12-Octadecadien-1-ol as a key intermediate for synthesizing esters with gallic acid or epigallocatechin, which have demonstrated superior efficacy in promoting weight loss and managing metabolic syndrome compared to the parent phenolic acids alone in animal feeding experiments [5].

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